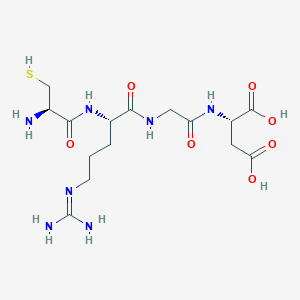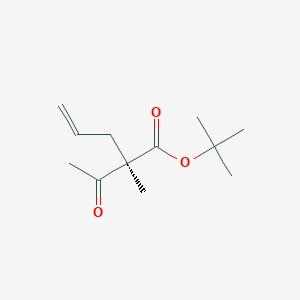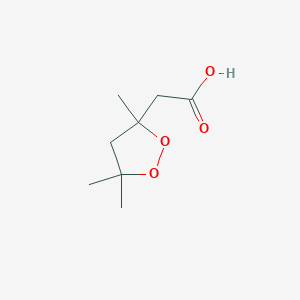![molecular formula C14H18S B12566526 [(Oct-2-yn-1-yl)sulfanyl]benzene CAS No. 194856-56-9](/img/structure/B12566526.png)
[(Oct-2-yn-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Oct-2-yn-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-2-yn-1-yl group and a sulfanyl group. This compound is of interest due to its unique chemical structure, which combines the properties of an alkyne and a sulfanyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-2-yn-1-yl)sulfanyl]benzene typically involves the reaction of an appropriate alkyne with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where oct-2-yn-1-yl bromide reacts with thiophenol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation, recrystallization, or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(Oct-2-yn-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
[(Oct-2-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Oct-2-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its reactive alkyne and sulfanyl groups. The alkyne group can participate in cycloaddition reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
[(Oct-2-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylacetylene: Contains an alkyne group but lacks the sulfanyl group, making it less versatile in certain reactions.
Thiophenol: Contains a sulfanyl group but lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Benzyl mercaptan: Contains a sulfanyl group attached to a benzyl group, offering different reactivity compared to the alkyne-substituted benzene.
Propiedades
Número CAS |
194856-56-9 |
|---|---|
Fórmula molecular |
C14H18S |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
oct-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-5,13H2,1H3 |
Clave InChI |
JOCZOSPVGSZQRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)



![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)




![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)

![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
